molecular formula C5H5FN2O2S B13504546 2-Fluoropyridine-4-sulfonamide

2-Fluoropyridine-4-sulfonamide

Cat. No.: B13504546
M. Wt: 176.17 g/mol
InChI Key: QIFRHFLOVQPQGY-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-sulfonamide is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-4-sulfonamide can be achieved through several methods. One common approach involves the direct fluorination of pyridine derivatives. For instance, pyridine can react with cesium sulfate fluoride at room temperature to produce a mixture of fluorinated products, including 2-fluoropyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to yield 2-fluoropyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine-4-sulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the fluorine atom and the sulfonamide group influences the reactivity of the compound.

Common Reagents and Conditions:

    Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: Oxidizing agents can convert this compound into various oxidized products, depending on the reaction conditions and the nature of the oxidizing agent.

    Reduction Reactions: Reducing agents can reduce the sulfonamide group to produce corresponding amines or other reduced derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoropyridine-4-sulfonamide has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to biological targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact mechanism of action depends on the specific application and the biological system involved .

Comparison with Similar Compounds

    2-Fluoropyridine: Similar to 2-Fluoropyridine-4-sulfonamide but lacks the sulfonamide group.

    4-Fluoropyridine: Another fluorinated pyridine derivative with the fluorine atom at the fourth position.

    2-Chloropyridine-4-sulfonamide: A chlorinated analog of this compound.

Uniqueness: this compound is unique due to the combined presence of the fluorine atom and the sulfonamide group. This combination imparts distinct reactivity and biological activity, making it valuable in various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

2-fluoropyridine-4-sulfonamide

InChI

InChI=1S/C5H5FN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

QIFRHFLOVQPQGY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)F

Origin of Product

United States

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